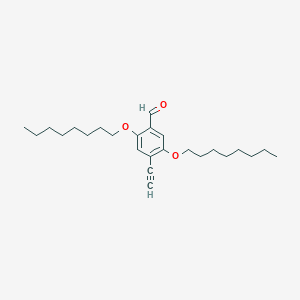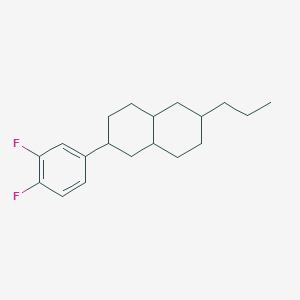
2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene is a synthetic organic compound characterized by the presence of a difluorophenyl group and a propyldecahydronaphthalene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-difluorophenylacetic acid with a suitable decahydronaphthalene derivative under specific conditions. The reaction is often catalyzed by a strong acid or base, and the temperature and pressure are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism by which 2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene exerts its effects involves interactions with specific molecular targets and pathways. The difluorophenyl group can interact with various enzymes and receptors, modulating their activity. Additionally, the decahydronaphthalene structure may influence the compound’s binding affinity and selectivity towards its targets .
類似化合物との比較
Similar Compounds
- 3,4-Difluorophenylacetic acid
- 3,4-Difluorophenylboronic acid
- 2-Amino-4-(3,4-difluorophenyl)thiazole
Uniqueness
2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene is unique due to its specific combination of a difluorophenyl group and a propyldecahydronaphthalene structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific research and industrial contexts .
特性
CAS番号 |
262605-20-9 |
|---|---|
分子式 |
C19H26F2 |
分子量 |
292.4 g/mol |
IUPAC名 |
2-(3,4-difluorophenyl)-6-propyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C19H26F2/c1-2-3-13-4-5-15-11-16(7-6-14(15)10-13)17-8-9-18(20)19(21)12-17/h8-9,12-16H,2-7,10-11H2,1H3 |
InChIキー |
YMZMWKMTDFOQGQ-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC2CC(CCC2C1)C3=CC(=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


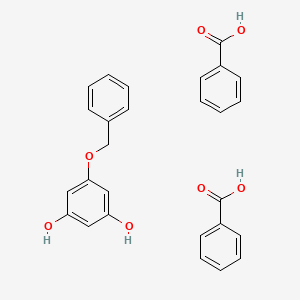
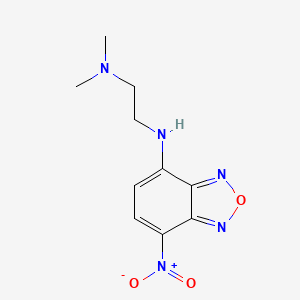
![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)

![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)

![3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine](/img/structure/B12578163.png)
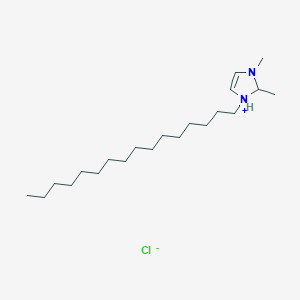
![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)
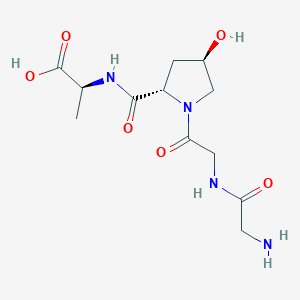
![2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12578177.png)
